Sulfo-Cy7.5 NHS ester
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Overview
Description
Sulfo-Cy7.5 NHS ester is a near-infrared water-soluble hydrophilic dye. It is an N-hydroxysuccinimide ester used for the modification of amine groups. This compound contains a trimethylene bridge and has a linker arm for its attachment to proteins, peptides, and other molecules. It is primarily used in near-infrared imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sulfo-Cy7.5 NHS ester involves the reaction of carboxylate groups with N-hydroxysuccinimide in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This reaction forms a semi-stable N-hydroxysuccinimide ester, which can then react with primary amines to form amide crosslinks . The reaction is typically carried out in a phosphate-buffered saline at pH 7.2-7.5 .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7.5 NHS ester primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient at pH 7-8 and is commonly performed in phosphate-buffered saline .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, primary amines.
Conditions: pH 7-8, phosphate-buffered saline .Major Products
The major product of the reaction is an amide bond formed between the this compound and the primary amine-containing molecule .
Scientific Research Applications
Sulfo-Cy7.5 NHS ester is widely used in various scientific research fields:
Chemistry: Used for labeling and tracking molecules in chemical reactions.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for imaging and tracking within biological systems
Industry: Applied in the development of diagnostic tools and imaging agents.
Mechanism of Action
Sulfo-Cy7.5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The trimethylene bridge and linker arm facilitate its attachment to proteins, peptides, and other molecules. This attachment allows for the visualization and tracking of these molecules in near-infrared imaging applications .
Comparison with Similar Compounds
Sulfo-Cy7.5 NHS ester is unique due to its high water solubility and near-infrared emission properties. Similar compounds include:
Sulfo-Cy7 NHS ester: Similar in structure but with different spectral properties.
Alexa Fluor 790: Another near-infrared dye with similar applications.
DyLight 800: Used for near-infrared imaging but with different chemical properties.
Indocyanine Green: Approved for use in humans, but with lower quantum yield compared to this compound.
This compound stands out due to its higher quantum yield and improved photostability compared to these similar compounds .
Biological Activity
Sulfo-Cy7.5 NHS ester is a near-infrared (NIR) water-soluble hydrophilic dye that serves as an amine-reactive derivative for the modification of biomolecules, particularly proteins and peptides. Its unique properties make it suitable for various biological applications, especially in imaging and tracking biomolecules in vivo. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₉H₅₀K₃N₃O₁₆S₄
- Molecular Weight : 1104.29 g/mol
- Solubility : Highly soluble in water, making it suitable for biological applications.
- Excitation/Emission Wavelengths : Excitation maximum at 788 nm and emission maximum at 808 nm, ideal for NIR imaging applications .
This compound functions primarily through its reactive NHS (N-hydroxysuccinimide) group, which facilitates the conjugation to amine-containing biomolecules. This reaction forms stable amide bonds, allowing for effective labeling of proteins and peptides without significantly altering their biological functions.
Biological Applications
- In Vivo Imaging : The dye's near-infrared properties allow it to penetrate biological tissues effectively, making it useful for non-invasive imaging techniques. It is particularly valuable in tracking the distribution of labeled biomolecules in living organisms .
- Labeling Biomolecules : this compound can be used to label various biomolecules, including antibodies and peptides, enhancing their visibility during imaging studies . This application is crucial in research areas such as cancer biology and drug delivery systems.
- Pharmacokinetics and Biodistribution Studies : Studies have shown that Sulfo-Cy7.5 conjugates exhibit favorable pharmacokinetic profiles, including rapid renal clearance and low nonspecific tissue uptake . This characteristic is essential for minimizing background signals during imaging.
Case Study 1: Imaging Applications in Cancer Research
A study investigated the use of this compound conjugated to a peptide targeting prostate-specific membrane antigen (PSMA) in tumor models. The results indicated that the conjugate exhibited high tumor-to-background ratios in imaging, demonstrating its potential for targeted cancer diagnostics .
Parameter | Value |
---|---|
Tumor Uptake (1h p.i.) | 3.1 ± 0.9 % ID/g |
Tumor Uptake (2h p.i.) | 3.8 ± 0.7 % ID/g |
Kidney Accumulation (2h p.i.) | 71.1 ± 7.0 % ID/g |
Tumor-to-Kidney Ratio | <0.5 |
Case Study 2: Development of Hybrid Imaging Probes
In another research effort, this compound was utilized to develop hybrid imaging probes that combined NIR fluorescence with PET imaging capabilities. The study highlighted the compound's stability and favorable binding characteristics, which improved tumor visualization compared to traditional imaging methods .
Probe Type | IC50 (nM) |
---|---|
Non-fluorescent DOTA-minigastrin | 9.5 ± 0.5 |
Sulfo-Cy7-FSC-MG | 2.81 ± 0.66 |
Sulfo-Cy7-FSC-RGD | 1.13 ± 0.22 |
Properties
Molecular Formula |
C49H50KN3O16S4 |
---|---|
Molecular Weight |
1104.3 g/mol |
IUPAC Name |
potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |
InChI Key |
HDBJLDCQQJVKRA-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |
Origin of Product |
United States |
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